molecular formula C7H8BFO3 B1307766 2-Fluoro-5-methoxyphenylboronic acid CAS No. 406482-19-7

2-Fluoro-5-methoxyphenylboronic acid

Cat. No. B1307766
M. Wt: 169.95 g/mol
InChI Key: IPTZOWYBCLEBOE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyphenylboronic acid is a compound that belongs to the class of arylboronic acids, which are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the reactivity and properties of the molecule due to their electron-withdrawing and electron-donating effects, respectively.

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids, including 2-fluoro-5-methoxyphenylboronic acid, typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been demonstrated to construct complex structures with high selectivity . Although the specific synthesis of 2-fluoro-5-methoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of fluoro-containing arylboronic acids has been characterized by various techniques, including multinuclear NMR experiments and single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the impact of substituents on the overall molecular conformation.

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are known to be efficient coupling partners in cross-coupling reactions due to their electron-poor nature, which can enhance reactivity . The presence of a methoxy group can also influence the reactivity and selectivity of these reactions. For example, the synthesis of complex molecules like benzofuro[2,3-c]pyridines involves the reaction of arylboronic acids with specific substrates, leading to the formation of new C-C and C-N bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-methoxyphenylboronic acid are influenced by the presence of the fluorine and methoxy substituents. The fluorine atom, being highly electronegative, can affect the acidity (pKa) of the boronic acid group . The methoxy group, on the other hand, can participate in tautomeric equilibria, leading to different molecular forms in solution . These properties are crucial for understanding the behavior of the compound in various chemical environments and can guide its application in synthetic chemistry.

Scientific Research Applications

Fluorescence Quenching Mechanism

2-Fluoro-5-methoxyphenylboronic acid derivatives have been studied for their role in fluorescence quenching mechanisms. Geethanjali et al. (2015) explored the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid by steady-state fluorescence measurements, providing insights into the quenching models and parameters like Stern-Volmer constant and quenching rate parameter (Geethanjali, Nagaraja, & Melavanki, 2015).

Material Characterization in Nanotechnology

The application of 2-Fluoro-5-methoxyphenylboronic acid derivatives extends to nanotechnology. For instance, Monteiro et al. (2015) discussed the immobilization of (S)-BINOL derivatives onto multiwalled carbon nanotubes, highlighting the importance of boronic acid derivatives in the development of hybrid nanomaterials (Monteiro et al., 2015).

Electochemical Charge Storage

In the field of electrochemical charge storage, research by Wang et al. (2019) on poly(5-fluoroindole) as a charge storage material, indicates the potential of fluorine-substituted derivatives like 2-Fluoro-5-methoxyphenylboronic acid in enhancing specific capacitance and cycling stability of electrode materials (Wang et al., 2019).

Antifungal Activity

2-Fluoro-5-methoxyphenylboronic acid derivatives have been investigated for their antifungal properties. Borys et al. (2019) studied the antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids, including fluoro-substituted derivatives, against various fungal strains (Borys et al., 2019).

Chemical Synthesis and Catalysis

Research in chemical synthesis and catalysis has utilized 2-Fluoro-5-methoxyphenylboronic acid derivatives. Arnold et al. (2008) synthesized N,N-di-isopropylbenzylamine-2-boronic acid derivatives, including fluoro and methoxy substituted systems, for use as catalysts in direct amide formation (Arnold, Batsanov, Davies, & Whiting, 2008).

Oncological Research

In oncological research, Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including 2-Fluoro-6-formylphenylboronic acid, on cancer cells, indicating their potential as anticancer agents (Psurski et al., 2018).

Safety And Hazards

2-Fluoro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTZOWYBCLEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400047
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxyphenylboronic acid

CAS RN

406482-19-7
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Zehm, W Fudickar, M Hans, U Schilde… - … A European Journal, 2008 - Wiley Online Library
… To affirm that microwave irradiation promotes the coupling reaction when fluoro substituents are present, we also carried out this reaction with 2-fluoro-5-methoxyphenylboronic acid (2 h…
EA Jurica, X Wu, KN Williams… - Journal of Medicinal …, 2017 - ACS Publications
… 2-Fluoro-5-methoxyphenylboronic acid 78 (1.0 g, 6.1 mmol), 4-bromo-2-methylbenzoic acid 79 (1.2 g, 5.6 mmol), TBAB (1.8 g, 5.6 mmol), Pd(Ph 3 P) 4 (0.13 g, 0.11 mmol), and Na 2 CO …
Number of citations: 25 pubs.acs.org
SP Brown, P Dransfield… - ABSTRACTS …, 2012 - ptemp-acs-86465354135.s3 …
… a stirred solution of 9.1 (0.100 g, 0.29 mmol) in DMF (2.00 mL, 26 mmol) at 23 C, was added 2-fluoro-5-methoxyphenylboronic acid (available from Aldrich)(0.100 g, 0.59 mmol), …
A Caruso, AS Voisin-Chiret, JC Lancelot, MS Sinicropi… - Molecules, 2008 - mdpi.com
… Prepared following the general procedure but employing 2-fluoro-5-methoxyphenylboronic acid (II) in place of I. Yellow solid (45 % yield), mp = 240 C; IR (KBr): 3309, 1578, 1299, 1205, …
Number of citations: 55 www.mdpi.com

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